Idebenone
Overview
Description
It was initially developed by Takeda Pharmaceutical Company in the 1980s for the treatment of Alzheimer’s disease and other cognitive disorders . Idebenone is a potent antioxidant and a vital component of the electron transport chain in mitochondria, where it plays a crucial role in cellular energy production . It has been investigated for various therapeutic applications, including neurodegenerative diseases, mitochondrial disorders, and visual impairment .
Mechanism of Action
Target of Action
Idebenone, a synthetic analogue of ubiquinone (also known as Coenzyme Q10), primarily targets the Electron Transport Chain (ETC) in mitochondria . More specifically, it interacts with complex III of the mitochondrial ETC . Additionally, it has been found to target CD38, a protein that affects the expression of Silent message regulator 3 (SIRT3) and Tumor protein p53 (P53) .
Biochemical Pathways
This compound affects the mitochondrial ETC by transferring electrons directly to complex III . This action bypasses any upstream damage to the ETC, particularly at complex I, and restores ATP production . It also influences the CD38-SIRT3-P53 pathway. By decreasing the expression of CD38, this compound increases the level of SIRT3, which in turn deacetylates activated P53 . This process protects cells from oxidative stress injury .
Pharmacokinetics
This compound undergoes extensive and rapid first-pass metabolism via oxidative shortening of the side chain, reduction of the quinone ring, and conjugation to glucuronides and sulfates . The antioxidant function of this compound is critically dependent on two-electron reduction to idebenol without the creation of unstable intermediates . Cytoplasmic NAD(P)H:quinone oxidoreductase
Biochemical Analysis
Biochemical Properties
Idebenone increases the production of adenosine triphosphate (ATP), which is the main energy source for cells . It also inhibits lipoperoxide formation .
Cellular Effects
This compound has been studied for its potential use as a chemotherapeutic agent for Glioblastoma (GB), the most common and aggressive form of malignant primary brain tumor . It has been observed to decrease the viable cell number and enhance the cytotoxic effects of known anti-proliferative agents .
Molecular Mechanism
This compound likely exerts its effects through cell cycle dysregulation, as indicated by decreased p21 protein expression in GB cell lines . It also induces apoptosis, as confirmed by flow cytometric Annexin V/propidium iodide staining .
Temporal Effects in Laboratory Settings
In a study on Friedreich ataxia, a neurodegenerative disease associated with cardiomyopathy, this compound was found to delay the onset of cardiac functional alteration . It did not correct the Fe-S enzyme deficiency .
Dosage Effects in Animal Models
The antioxidant this compound has been observed to delay the cardiac disease onset, progression, and death of frataxin deficient animals by 1 week
Metabolic Pathways
This compound shows a high first pass metabolism resulting in conjugates of this compound (glucuronides and sulphates (IDE-C)) and the Phase I metabolites QS10, QS6, and QS4 as well as their corresponding Phase II metabolites (glucuronides and sulphates (QS10+QS10-C, QS6+QS6-C, QS4+QS4-C)) .
Subcellular Localization
This compound is known to act at the level of the mitochondria
Preparation Methods
Synthetic Routes and Reaction Conditions
Idebenone can be synthesized using coenzyme Q10 and 11-hydroxyundecanoic acid as starting materials. The synthesis involves selective chlorination using a metal salt catalyst such as copper sulfate, copper acetate, or silver carbonate, followed by radical alkylation with hydrogen peroxide under oxygen protection . The reaction system yields yellow needle-like crystals of this compound through extraction, washing, drying, vacuum distillation, and column chromatography .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves the use of cost-effective catalysts and reagents, and the reaction conditions are carefully controlled to maximize yield and purity. The final product is obtained through a series of purification steps, including crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Idebenone undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be reduced to idebenol (IdBH2) through a two-electron reduction process . It also participates in substitution reactions, where the methoxy groups can be replaced with other functional groups under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation, metal catalysts for chlorination, and reducing agents for reduction reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and product stability .
Major Products Formed
The major products formed from the reactions of this compound include idebenol (IdBH2) and various substituted derivatives, depending on the specific reagents and conditions used . These products retain the core benzoquinone structure of this compound but exhibit different chemical and biological properties.
Scientific Research Applications
Idebenone has been extensively studied for its potential therapeutic applications in various fields:
Comparison with Similar Compounds
Idebenone is often compared to other quinone compounds, particularly coenzyme Q10 (ubiquinone). While both compounds share a similar benzoquinone structure, this compound has a shorter hydroxydecyl side chain compared to the longer isoprene side chain of coenzyme Q10 . This structural difference makes this compound less lipophilic and more water-soluble than coenzyme Q10, which affects its bioavailability and pharmacokinetic properties . Other similar compounds include idebenol, a reduced form of this compound, and various substituted benzoquinones that exhibit different chemical and biological activities .
This compound’s unique combination of antioxidant properties, mitochondrial electron transport activity, and therapeutic potential distinguishes it from other quinone compounds and makes it a valuable compound for scientific research and medical applications .
Properties
IUPAC Name |
2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20H,4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPMMRGNQUBGND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040678 | |
Record name | Idebenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58186-27-9 | |
Record name | Idebenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58186-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idebenone [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058186279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | idebenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759228 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Idebenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(10-Hydroxydecyl)-5,6dimethoxy-3-methyl-2,5-cyclohexadiene-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IDEBENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB6PN45W4J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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